Phenyl(4-vinylphenyl)methanol
CAS No.:
Cat. No.: VC15967281
Molecular Formula: C15H14O
Molecular Weight: 210.27 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C15H14O |
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Molecular Weight | 210.27 g/mol |
IUPAC Name | (4-ethenylphenyl)-phenylmethanol |
Standard InChI | InChI=1S/C15H14O/c1-2-12-8-10-14(11-9-12)15(16)13-6-4-3-5-7-13/h2-11,15-16H,1H2 |
Standard InChI Key | MJUBBXXAFJVJMV-UHFFFAOYSA-N |
Canonical SMILES | C=CC1=CC=C(C=C1)C(C2=CC=CC=C2)O |
Structural and Molecular Characteristics
Molecular Architecture
Phenyl(4-vinylphenyl)methanol features a central hydroxymethyl group () bonded to two aromatic rings: a phenyl group and a 4-vinylphenyl group. The vinyl () substituent on the para position of the benzene ring introduces unsaturation, enabling polymerization and crosslinking reactions . The compound’s IUPAC name, (4-ethenylphenyl)-phenylmethanol, reflects this arrangement .
Key Structural Data:
Property | Value | Source |
---|---|---|
Molecular formula | PubChem | |
Molecular weight | 210.27 g/mol | PubChem |
SMILES notation | PubChem | |
InChIKey | MJUBBXXAFJVJMV-UHFFFAOYSA-N | PubChem |
Spectroscopic Features
Nuclear magnetic resonance (NMR) spectroscopy of analogous compounds, such as poly[(4-vinylphenyl)dimethylvinylsilane], reveals distinct proton environments. For example:
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Vinyl protons resonate at 5.2–6.0 ppm (doublets for trans configurations) .
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Aromatic protons appear as multiplet signals between 6.5–7.5 ppm .
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The hydroxymethyl proton typically shows a broad singlet near 2.5 ppm.
Infrared (IR) spectroscopy confirms the presence of hydroxyl () and vinyl () functional groups .
Synthesis and Reaction Pathways
Primary Synthetic Routes
Phenyl(4-vinylphenyl)methanol is synthesized via:
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Grignard Reaction: Reacting 4-vinylbenzyl magnesium bromide with benzaldehyde, followed by acidic workup.
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Reduction of Ketones: Catalytic hydrogenation of phenyl(4-vinylphenyl)ketone using palladium or Raney nickel.
Optimization Challenges:
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Steric Hindrance: Bulky substituents slow reaction kinetics, necessitating polar solvents like tetrahydrofuran (THF) .
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Side Reactions: Competitive polymerization of the vinyl group requires low temperatures () and inert atmospheres .
Polymerization Techniques
Anionic living polymerization of vinyl-containing precursors, as demonstrated in related systems, produces polymers with narrow molecular weight distributions () . Key parameters include:
Condition | Optimal Value | Impact on Polymerization |
---|---|---|
Initiator | Cumyl cesium | Enhances propagation rate |
Solvent | 1,3-Dioxane/THF mixture | Suppresses chain transfer |
Temperature | Minimizes side reactions |
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry (DSC) of poly[(4-vinylphenyl) derivatives reveals a glass transition temperature () near , indicative of amorphous morphology . Thermal degradation begins above , with char yields exceeding 40% under nitrogen .
Solubility and Stability
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Solubility: Miscible with THF, chloroform, and dimethylformamide (DMF); insoluble in alkanes.
Applications in Material Science
High-Performance Polymers
Phenyl(4-vinylphenyl)methanol serves as a monomer for:
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Thermosetting Resins: Crosslinked networks exhibit tensile strengths > 80 MPa.
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Lithographic Materials: Polymeric films derived from this compound achieve sub-100 nm resolution in photolithography .
Pharmaceutical Intermediates
The hydroxymethyl group undergoes functionalization to produce:
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Chiral Alcohols: Asymmetric reduction yields enantiomers with >90% ee for drug synthesis.
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Protective Groups: Temporarily masks reactive sites during multistep syntheses.
Recent Advances and Future Directions
Controlled Polymerization
Recent studies emphasize photoinduced atom transfer radical polymerization (ATRP) to tailor polymer architectures. This method enables precise control over branching density and molecular weight (up to ).
Computational Modeling
Density functional theory (DFT) calculations predict reaction pathways for functionalizing the vinyl group, reducing experimental trial-and-error. For example, activation energies for epoxidation are estimated at .
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